REACTION_CXSMILES
|
[CH3:1][O:2][P:3](=[S:7])([O:5][CH3:6])[SH:4].[C:8]([O:17][CH2:18][CH3:19])(=[O:16])/[CH:9]=[CH:10]\[C:11]([O:13][CH2:14][CH3:15])=[O:12].C1(C=CC(O)=CC=1)O>>[CH3:19][CH2:18][O:17][C:8]([CH2:9][CH:10]([S:7][P:3]([O:5][CH3:6])([O:2][CH3:1])=[S:4])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(S)(OC)=S
|
Name
|
|
Quantity
|
1.33 kg
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 2) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The two-phase mixture was cooled to 22-30° C.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×1 kg)
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |